2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine
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Overview
Description
2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents . For 2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine, a possible synthetic route could involve the reaction of 2-hydroxybenzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as zinc chloride or palladium complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as palladium-catalyzed coupling reactions and metal-free cyclization processes . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine can undergo various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . The conditions often involve specific solvents such as acetonitrile or methanol and controlled temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound’s antibacterial properties could result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Known for its use in the treatment of skin diseases.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Studied for its anti-cancer properties.
Uniqueness
What sets 2-[(Z)-ethylideneamino]oxybenzoebenzofuran-1-amine apart is its unique ethylideneamino group, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2- |
InChI Key |
ZKYMKCJDLKTSFD-CFZMTHNTSA-N |
Isomeric SMILES |
C/C=N\OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Canonical SMILES |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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